molecular formula C11H9N3O4 B413973 5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide

5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide

Cat. No.: B413973
M. Wt: 247.21g/mol
InChI Key: NNBAZVUVMQINHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 5-position of the furan ring, and a carboxamide functional group. Its distinct molecular structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-methyl-2-pyridine, is nitrated to introduce the nitro group at the desired position.

    Furan Ring Formation: The nitrated pyridine derivative is then reacted with a suitable furan precursor under controlled conditions to form the furan ring.

    Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyridine and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine or furan rings.

Scientific Research Applications

5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-2-pyridinyl)-3-nitrobenzamide
  • N-(4-methyl-2-pyridinyl)-2-phenoxyacetamide
  • N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide

Uniqueness

5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C11H9N3O4/c1-7-4-5-12-9(6-7)13-11(15)8-2-3-10(18-8)14(16)17/h2-6H,1H3,(H,12,13,15)

InChI Key

NNBAZVUVMQINHE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide
Reactant of Route 3
5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide
Reactant of Route 4
Reactant of Route 4
5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide
Reactant of Route 5
5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide
Reactant of Route 6
Reactant of Route 6
5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.